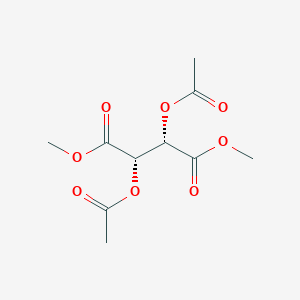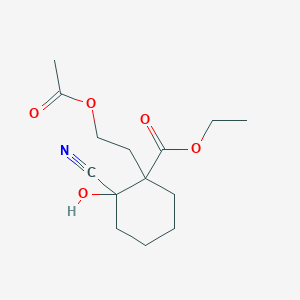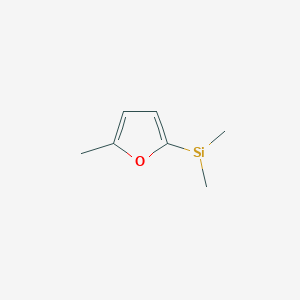
ytterbium(3+);trinitrate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a salt of ytterbium and nitric acid, forming colorless, hygroscopic crystals that are soluble in water and ethanol . This compound is widely used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ytterbium(III) nitrate hexahydrate can be synthesized by reacting ytterbium oxide (Yb₂O₃) or ytterbium hydroxide (Yb(OH)₃) with nitric acid (HNO₃). The reaction typically involves dissolving the ytterbium compound in concentrated nitric acid, followed by crystallization to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, ytterbium(III) nitrate hexahydrate is produced by dissolving ytterbium oxide in a mixture of nitric acid and water. The solution is then evaporated to crystallize the hexahydrate form. This method ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ytterbium(III) nitrate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form ytterbium oxide (Yb₂O₃) upon heating.
Substitution: It can participate in substitution reactions with other nitrates or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Heating in the presence of a reducing agent like hydrogen gas (H₂) or carbon monoxide (CO).
Substitution: Reactions with other nitrates or ligands in aqueous or organic solvents.
Major Products Formed
Oxidation: Ytterbium oxide (Yb₂O₃).
Reduction: Metallic ytterbium (Yb).
Substitution: Various ytterbium complexes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) nitrate hexahydrate has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which ytterbium(III) nitrate hexahydrate exerts its effects depends on its application:
Catalysis: Acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.
Luminescence: Ytterbium ions (Yb³⁺) can absorb and emit light, making them useful in optical applications.
Medical Imaging: Enhances contrast in imaging techniques due to its high atomic number and ability to interact with X-rays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbium(III) nitrate hexahydrate: Similar in structure and used in luminescent materials.
Erbium(III) nitrate hexahydrate: Used in optical applications and similar in chemical behavior.
Neodymium(III) nitrate hexahydrate: Employed in the production of high-strength magnets and lasers.
Uniqueness
Ytterbium(III) nitrate hexahydrate is unique due to its specific electronic configuration and properties, making it particularly suitable for applications in upconversion materials and as a dopant in various advanced materials .
Eigenschaften
CAS-Nummer |
13839-85-5 |
|---|---|
Molekularformel |
H12N3O15Yb |
Molekulargewicht |
467.15 g/mol |
IUPAC-Name |
ytterbium(3+);trinitrate;hexahydrate |
InChI |
InChI=1S/3NO3.6H2O.Yb/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 |
InChI-Schlüssel |
YUDXIXJILDPJEF-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)



![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)


